

# Fmoc-Orn(Ivdde)-OH: A Comprehensive Technical Guide to Solubility and Storage

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## Compound of Interest

Compound Name: Fmoc-Orn(Ivdde)-OH

Cat. No.: B613402

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## Introduction

**Fmoc-Orn(Ivdde)-OH** is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides requiring orthogonal protection strategies. The fluorenylmethyloxycarbonyl (Fmoc) group on the  $\alpha$ -amine provides temporary protection and is readily removed by a mild base, while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group on the  $\delta$ -amino group of the ornithine side chain offers orthogonal protection. This Ivdde group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under milder conditions than many other side-chain protecting groups, enabling site-specific modifications of the peptide chain.

This technical guide provides a detailed overview of the solubility and optimal storage conditions for **Fmoc-Orn(Ivdde)-OH**, along with experimental protocols for its use in peptide synthesis.

## Physicochemical Properties

Property	Value
Chemical Formula	C <sub>33</sub> H <sub>40</sub> N <sub>2</sub> O <sub>6</sub>
Molecular Weight	560.68 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white powder
Purity	Typically ≥97% by HPLC

## Solubility

The solubility of **Fmoc-Orn(Ivdde)-OH** is a critical parameter for its effective use in solid-phase peptide synthesis. While comprehensive quantitative data across a wide range of solvents is not extensively published, the following table summarizes the available qualitative and estimated quantitative solubility information.

Solvent	Abbreviation	Type	Solubility (at R.T.)	Notes
N,N-Dimethylformamide	DMF	Polar Aprotic	Clearly soluble	<p>A concentration of 1 mmole in 2 mL (approximately 280 mg/mL) has been reported as "clearly soluble".</p> <p>A related compound, Fmoc-Orn(Boc)-OH, has a reported solubility of 20 mg/mL in DMF. <a href="#">[3]</a></p>
N-Methyl-2-pyrrolidone	NMP	Polar Aprotic	Expected to be soluble	Commonly used as a substitute for DMF in SPPS.
Dimethyl sulfoxide	DMSO	Polar Aprotic	Soluble	Often used to dissolve Fmoc-amino acids that are difficult to solubilize in DMF.
Dichloromethane	DCM	Nonpolar	Sparingly soluble	Generally not the primary solvent for dissolving Fmoc-amino acids for coupling reactions.

Tetrahydrofuran	THF	Polar Aprotic	Sparingly soluble	Used in some SPPS protocols, but may not be as effective as DMF or NMP for dissolving Fmoc-Orn(Ivdde)-OH.
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## Storage Conditions

Proper storage of **Fmoc-Orn(Ivdde)-OH** is essential to maintain its stability and purity. There is some variation in the recommended storage temperatures from different suppliers.

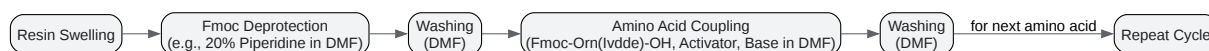
Parameter	Recommendation	Rationale
Temperature	-20°C for long-term storage. <sup>[1]</sup> 15-25°C or room temperature is also cited for shorter periods. <sup>[2]</sup>	Lower temperatures minimize potential degradation over extended periods.
Atmosphere	Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).	Protects from moisture and atmospheric contaminants.
Light	Protect from light.	The Fmoc group can be sensitive to UV light.
Moisture	Store in a dry environment.	The compound is susceptible to hydrolysis.

Recommendation: For optimal long-term stability, it is recommended to store **Fmoc-Orn(Ivdde)-OH** at -20°C in a tightly sealed container, protected from light and moisture.

## Experimental Protocols

## General Workflow for Fmoc-SPPS using Fmoc-Orn(Ivdde)-OH

The following diagram illustrates the general workflow for incorporating an **Fmoc-Orn(Ivdde)-OH** residue into a peptide sequence during solid-phase peptide synthesis.



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### Fmoc Solid-Phase Peptide Synthesis Cycle

## Detailed Protocol for Dissolution and Coupling

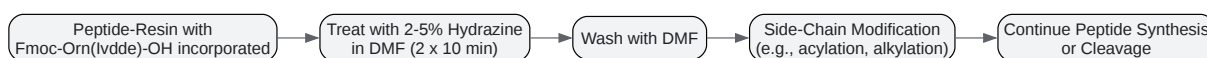
This protocol provides a general procedure for the dissolution and coupling of **Fmoc-Orn(Ivdde)-OH** in a manual solid-phase peptide synthesis setting.

- Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection:
  - Drain the DMF from the swollen resin.
  - Add a solution of 20% piperidine in DMF to the resin.
  - Agitate the mixture for 3 minutes.
  - Drain the solution.
  - Repeat the treatment with 20% piperidine in DMF for 10 minutes.
  - Wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Activation and Coupling:

- In a separate vial, dissolve **Fmoc-Orn(Ivdde)-OH** (3-5 equivalents relative to the resin loading capacity) in DMF. Gentle warming or vortexing may be required to ensure complete dissolution.
- Add an activating agent (e.g., HBTU, HATU, or HCTU; 2.9-4.5 equivalents) and a base (e.g., DIPEA or NMM; 6-9 equivalents) to the amino acid solution.
- Allow the activation to proceed for 1-2 minutes at room temperature.
- Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature.
- Washing:
  - Drain the coupling solution from the resin.
  - Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.
- Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

## Orthogonal Deprotection of the Ivdde Group

The Ivdde protecting group can be selectively removed while the peptide is still attached to the resin, allowing for side-chain modification. The standard method for Ivdde removal is treatment with a dilute solution of hydrazine in DMF.[4][5][6]



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### Workflow for Ivdde Group Deprotection

Detailed Protocol for Ivdde Deprotection:

- Resin Preparation: Ensure the peptide-resin is well-swollen in DMF.
- Hydrazine Treatment:
  - Prepare a fresh solution of 2-5% (v/v) hydrazine monohydrate in DMF.
  - Drain the DMF from the resin.
  - Add the hydrazine solution to the resin.
  - Agitate the mixture for 10 minutes at room temperature.
  - Drain the solution.
  - Repeat the hydrazine treatment for another 10 minutes.
- Washing:
  - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved Ivdde-hydrazine adduct.
- Confirmation of Deprotection: The deprotection can be confirmed by a positive Kaiser test (blue beads), indicating the presence of a free primary amine on the ornithine side chain.

## Conclusion

**Fmoc-Orn(Ivdde)-OH** is a valuable reagent for the synthesis of complex peptides, offering an orthogonal protection strategy that allows for site-specific modifications. Understanding its solubility characteristics and adhering to proper storage conditions are paramount for its successful application. The experimental protocols provided in this guide offer a framework for the effective dissolution, coupling, and selective deprotection of the Ivdde group, enabling researchers to leverage the full potential of this versatile building block in their peptide synthesis endeavors.

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